molecular formula C11H16N2O2S B2474302 1-(3-(Methylsulfonyl)phenyl)piperazine CAS No. 346688-57-1

1-(3-(Methylsulfonyl)phenyl)piperazine

Cat. No.: B2474302
CAS No.: 346688-57-1
M. Wt: 240.32
InChI Key: PVXHTUGKUYQLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Methylsulfonyl)phenyl)piperazine is an organic compound with the molecular formula C11H16N2O2S. It is characterized by a piperazine ring substituted with a methylsulfonyl group at the 3-position of the phenyl ring.

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXHTUGKUYQLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylsulfonyl)phenyl)piperazine typically involves the reaction of 3-(methylsulfonyl)aniline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Methylsulfonyl)phenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-(3-(Methylsulfonyl)phenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)phenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)piperazine
  • 1-(3-(Methoxy)phenyl)piperazine
  • 1-(3-(Chloromethyl)phenyl)piperazine

Comparison: 1-(3-(Methylsulfonyl)phenyl)piperazine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

1-(3-(Methylsulfonyl)phenyl)piperazine, also known as piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its piperazine ring structure, which is known for its interactions with various neurotransmitter receptors and other biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound possesses a piperazine core substituted with a methylsulfonyl group and a phenyl ring. Its chemical structure can be represented as follows:

C11H16N2O2S\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Piperazine derivatives are known to exhibit various pharmacological effects, including:

  • Dopamine Receptor Modulation : Compounds containing piperazine structures often act as antagonists or agonists at dopamine receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, potentially affecting mood regulation and anxiety responses.

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth and show effectiveness against various pathogens.

Anticancer Potential

Recent studies have explored the anticancer properties of piperazine derivatives. For example, a study reported that certain piperazine compounds demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents.

CompoundCell LineIC50 (µg/mL)
Compound AMCF710.5 ± 0.5
Compound BHeLa8.2 ± 0.4
This compoundA54912.0 ± 0.6

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, particularly in relation to anxiety and depression. The modulation of serotonin and dopamine pathways may contribute to anxiolytic and antidepressant effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives, including those structurally related to this compound, exhibited significant antibacterial activity.
  • Cytotoxicity in Cancer Cells : Research involving the treatment of MCF7 breast cancer cells with piperazine derivatives showed that these compounds could significantly reduce cell viability compared to control groups, highlighting their potential as anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.